

Application Note: Comprehensive Characterization of 3-Bromo-5-chloro-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-methylbenzaldehyde

Cat. No.: B13919318

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Introduction

3-Bromo-5-chloro-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a methyl group ortho to the aldehyde and two halogen atoms on the aromatic ring, imparts distinct chemical properties that are critical for its intended downstream applications. Therefore, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.

This comprehensive guide provides a suite of analytical methods and detailed protocols for the thorough characterization of **3-Bromo-5-chloro-2-methylbenzaldehyde**. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this key synthetic building block. The protocols are grounded in fundamental analytical principles and supported by data from analogous structures and established chromatographic techniques.

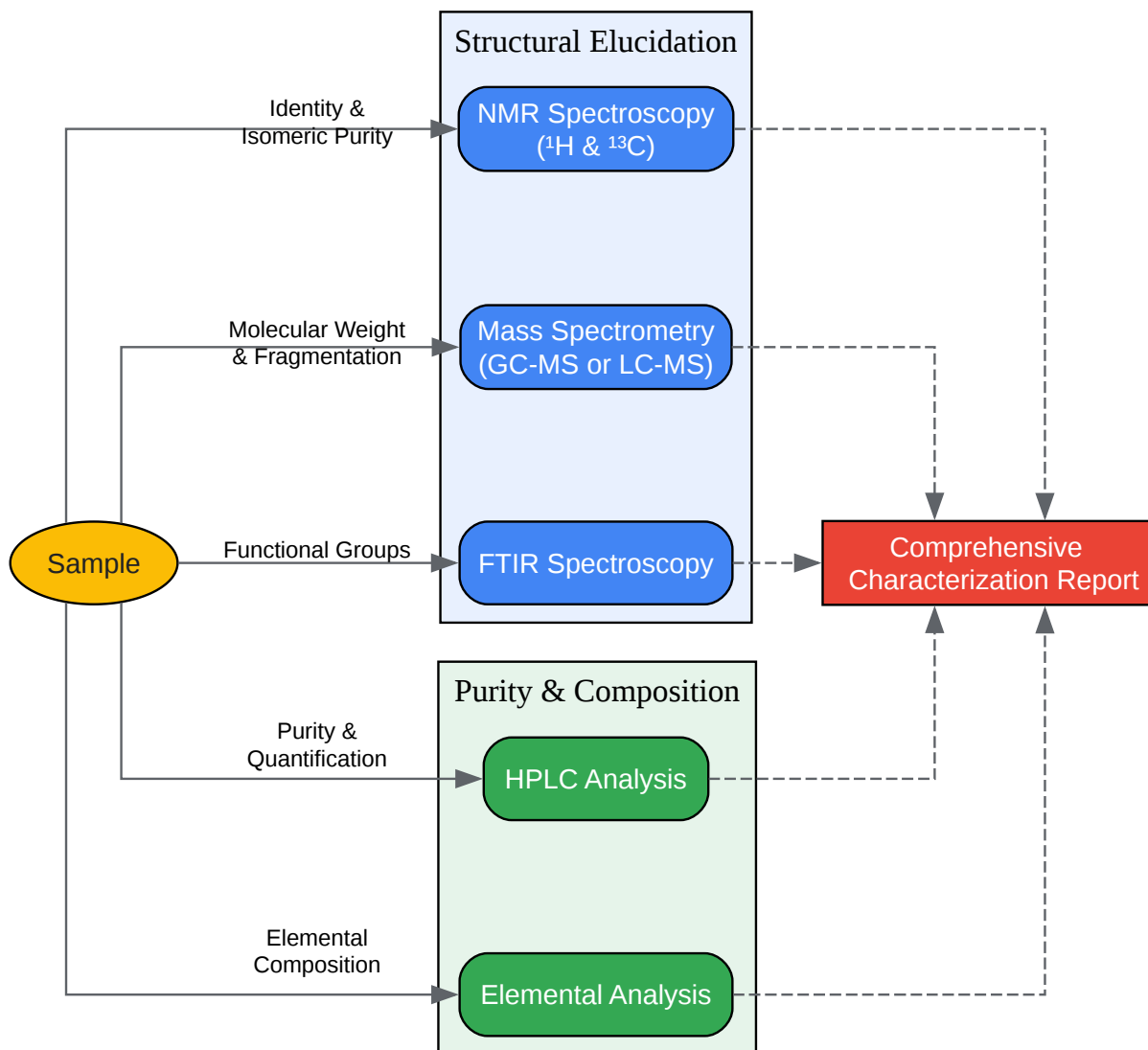
Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-chloro-2-methylbenzaldehyde** is presented in the table below. These values are essential for sample handling, method development, and interpretation of analytical data.

Property	Value	Source
CAS Number	1934421-65-4	
Molecular Formula	C ₈ H ₆ BrClO	
Molecular Weight	233.49 g/mol	
InChI Key	AEUXWUQSTDHREU- UHFFFAOYSA-N	
Purity (Typical)	≥97%	
Storage Temperature	2-8°C	

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the unambiguous characterization of **3-Bromo-5-chloro-2-methylbenzaldehyde**. The following diagram illustrates the recommended workflow, which integrates spectroscopic and chromatographic techniques to provide a comprehensive profile of the compound.



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Caption: Integrated workflow for the characterization of **3-Bromo-5-chloro-2-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for confirming the identity and isomeric purity of **3-Bromo-5-chloro-2-methylbenzaldehyde**.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-Bromo-5-chloro-2-methylbenzaldehyde** in CDCl_3 would exhibit the following key signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.2	Singlet	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded and typically appears as a singlet.
~7.8	Doublet	1H	Aromatic (H-6)	This proton is ortho to the bromine atom and meta to the aldehyde group, leading to a downfield shift.
~7.6	Doublet	1H	Aromatic (H-4)	This proton is ortho to the chlorine atom and meta to the aldehyde group.
~2.6	Singlet	3H	Methyl (-CH ₃)	The methyl protons are attached to the aromatic ring and appear as a singlet.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. For comparison, the ^1H NMR spectrum of the analogous

compound, 3-Bromo-5-chlorosalicylaldehyde (which has a hydroxyl group instead of a methyl group), can be referenced.[1]

Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **3-Bromo-5-chloro-2-methylbenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Ensure a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate all signals and determine the multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum

Due to the presence of bromine and chlorine, the mass spectrum of **3-Bromo-5-chloro-2-methylbenzaldehyde** will exhibit a characteristic isotopic pattern.

m/z (relative abundance)	Assignment
232/234/236	[M] ⁺ (Molecular ion peak cluster)
231/233/235	[M-H] ⁺
203/205/207	[M-CHO] ⁺

Note: The isotopic pattern for a compound with one bromine and one chlorine atom will show peaks at M, M+2, and M+4 with relative intensities of approximately 3:4:1. Spectral data for the related compound 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available in the NIST WebBook for comparison.[\[2\]](#)

Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Mass Spectrometer (MS): Quadrupole or ion trap mass analyzer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Chromatographic Conditions:
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Parameters:
 - Scan Range: m/z 40-400.
 - Source Temperature: 230°C.
- Data Analysis:
 - Identify the peak corresponding to **3-Bromo-5-chloro-2-methylbenzaldehyde** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of **3-Bromo-5-chloro-2-methylbenzaldehyde** and for quantifying any impurities. A reverse-phase method is generally suitable for this type of moderately polar compound.

Protocol for HPLC Analysis

- Instrumentation:
 - HPLC System: A system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
 - Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Chromatographic Conditions:

Parameter	Condition
Column Temperature	30°C
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection Wavelength	254 nm
Gradient Program	0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Data Analysis:
 - Integrate the peak corresponding to **3-Bromo-5-chloro-2-methylbenzaldehyde** and any impurity peaks.
 - Calculate the purity of the sample as a percentage of the total peak area.

Rationale for Method Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape and ensure the analyte is in a single ionic form. A detection wavelength of 254 nm is selected as aromatic compounds typically exhibit strong absorbance in this region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050-3100	C-H stretch	Aromatic
~2920-2980	C-H stretch	Methyl (-CH ₃)
~2820, ~2720	C-H stretch	Aldehyde (-CHO)
~1690-1710	C=O stretch	Aldehyde
~1550-1600	C=C stretch	Aromatic
~1000-1200	C-Cl, C-Br stretch	Halogens

Note: For comparison, the IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available from the NIST WebBook.[3]

Protocol for ATR-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, bromine, chlorine, and oxygen in the compound, which serves as a fundamental confirmation of its empirical formula.

Theoretical Elemental Composition

For the molecular formula C_8H_6BrClO , the theoretical elemental composition is as follows:

Element	Percentage (%)
Carbon (C)	41.15
Hydrogen (H)	2.59
Bromine (Br)	34.22
Chlorine (Cl)	15.18
Oxygen (O)	6.85

Protocol for Elemental Analysis

- Sample Preparation:
 - Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents.
 - Accurately weigh 2-3 mg of the sample into a tin capsule.
- Instrumentation:
 - Use a modern CHN/O elemental analyzer.

- Analysis for halogens (Br, Cl) may require separate instrumentation or specific combustion and detection methods (e.g., ion chromatography after combustion).
- Analysis:
 - Combust the sample at high temperature (typically >900°C) in an oxygen-rich environment.
 - The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity or other detection methods.
- Data Interpretation:
 - Compare the experimentally determined percentages of each element to the theoretical values.
 - The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of **3-Bromo-5-chloro-2-methylbenzaldehyde**. The integration of NMR, MS, HPLC, FTIR, and elemental analysis ensures the unambiguous confirmation of the compound's structure, purity, and elemental composition. Adherence to these methodologies will enable researchers and drug development professionals to confidently use this key intermediate in their synthetic endeavors, ensuring the quality and reproducibility of their results.

References

- NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [[Link](#)]
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